2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol
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Overview
Description
2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes both quinoxaline and imine functionalities. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the imine group through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The imine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent dye for staining biological specimens.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include:
New fuchsin: A hydrochloride that is a minor constituent of Basic fuchsin, known for its use as a histological dye.
Rosanilin: Another constituent of Basic fuchsin, used as a fluorescent dye and histological stain.
Pararosanilin: Similar in structure and used in similar applications as a dye and stain. The uniqueness of 2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol lies in its specific combination of quinoxaline and imine functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
651706-10-4 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C15H12N4O2/c16-11-5-7-12(8-6-11)17-9-13-10-18(20)14-3-1-2-4-15(14)19(13)21/h1-10H,16H2 |
InChI Key |
NECPJDCJXIDGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NC3=CC=C(C=C3)N)[O-] |
Origin of Product |
United States |
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